molecular formula C20H12N2O6S2 B14505262 2,3-Dicyano-1,4-phenylene dibenzenesulfonate CAS No. 64462-71-1

2,3-Dicyano-1,4-phenylene dibenzenesulfonate

Cat. No.: B14505262
CAS No.: 64462-71-1
M. Wt: 440.5 g/mol
InChI Key: HRGWMKZJTJUOKC-UHFFFAOYSA-N
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Description

2,3-Dicyano-1,4-phenylene dibenzenesulfonate is an organic compound with the molecular formula C20H12N2O6S2. It contains multiple functional groups, including nitriles and sulfonates, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 2,3-Dicyano-1,4-phenylene dibenzenesulfonate typically involves the reaction of 2,3-dicyano-1,4-phenylene with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

2,3-Dicyano-1,4-phenylene dibenzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Dicyano-1,4-phenylene dibenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dicyano-1,4-phenylene dibenzenesulfonate exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the sulfonate groups can act as leaving groups in substitution reactions. These interactions can lead to the formation of reactive intermediates that facilitate the desired chemical transformations .

Comparison with Similar Compounds

2,3-Dicyano-1,4-phenylene dibenzenesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of nitrile and sulfonate functional groups, which provide a versatile platform for various chemical reactions and applications.

Properties

CAS No.

64462-71-1

Molecular Formula

C20H12N2O6S2

Molecular Weight

440.5 g/mol

IUPAC Name

[4-(benzenesulfonyloxy)-2,3-dicyanophenyl] benzenesulfonate

InChI

InChI=1S/C20H12N2O6S2/c21-13-17-18(14-22)20(28-30(25,26)16-9-5-2-6-10-16)12-11-19(17)27-29(23,24)15-7-3-1-4-8-15/h1-12H

InChI Key

HRGWMKZJTJUOKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C#N)C#N

Origin of Product

United States

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